2-Difluoromethoxy-3-methylbenzyl bromide

Catalog No.
S14101456
CAS No.
M.F
C9H9BrF2O
M. Wt
251.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Difluoromethoxy-3-methylbenzyl bromide

Product Name

2-Difluoromethoxy-3-methylbenzyl bromide

IUPAC Name

1-(bromomethyl)-2-(difluoromethoxy)-3-methylbenzene

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

InChI

InChI=1S/C9H9BrF2O/c1-6-3-2-4-7(5-10)8(6)13-9(11)12/h2-4,9H,5H2,1H3

InChI Key

PBDQWIDTBCOVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)OC(F)F

2-Difluoromethoxy-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2OC_8H_7BrF_2O and a molecular weight of 237.04 g/mol. It is classified under the category of benzyl bromides, specifically featuring a difluoromethoxy group at the meta position relative to the bromomethyl substituent on the benzene ring. The compound is also known by various synonyms, including 3-(difluoromethoxy)benzyl bromide and 1-(bromomethyl)-3-(difluoromethoxy)benzene. Its structure can be represented using the InChI key TZYKSTKEVLDYAP-UHFFFAOYSA-N, and it has a CAS number of 72768-95-7 .

Typical of benzyl halides. These include nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, such as amines or thiols. The difluoromethoxy group may also engage in electrophilic aromatic substitution reactions, enhancing reactivity due to its electron-withdrawing nature. Additionally, it can undergo cross-coupling reactions with organometallic reagents, enabling the formation of more complex organic molecules .

Several methods exist for synthesizing 2-difluoromethoxy-3-methylbenzyl bromide. Common approaches include:

  • Nucleophilic Substitution: Starting from 3-methylbenzyl alcohol or a related compound, bromination can be performed followed by the introduction of the difluoromethoxy group through nucleophilic substitution with difluoromethoxy reagents.
  • Electrophilic Aromatic Substitution: This method involves the introduction of the difluoromethoxy group onto a substituted benzene ring followed by bromination.
  • Cross-Coupling Reactions: Utilizing aryl halides and difluoromethylation reagents in palladium-catalyzed cross-coupling reactions can yield this compound effectively .

2-Difluoromethoxy-3-methylbenzyl bromide finds applications primarily in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features allow it to serve as an intermediate in synthesizing more complex molecules with potential therapeutic effects. Additionally, it may be utilized in materials science for developing novel polymers or coatings .

Several compounds share structural similarities with 2-difluoromethoxy-3-methylbenzyl bromide, including:

Compound NameMolecular FormulaCAS Number
2-Fluoro-3-methylbenzyl bromideC8H8BrFC_8H_8BrF151412-12-3
2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzeneC9H9BrF2OC_9H_9BrF_2O63325779
2,4-Difluoro-6-methylbenzyl bromideC8H7BrF2C_8H_7BrF_21803735-07-0
2,6-Difluoro-3-methylbenzyl bromideC8H7BrF2C_8H_7BrF_2261763-44-4

Uniqueness

The uniqueness of 2-difluoromethoxy-3-methylbenzyl bromide lies in its specific arrangement of functional groups that enhance its reactivity and potential biological activity compared to other similar compounds. The presence of both difluoromethoxy and methyl groups at strategic positions on the aromatic ring contributes to its distinct chemical properties and possible applications in medicinal chemistry .

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

249.98048 g/mol

Monoisotopic Mass

249.98048 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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